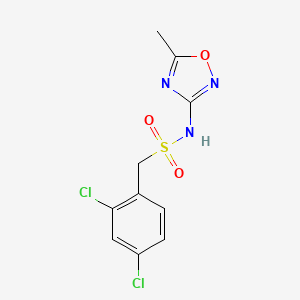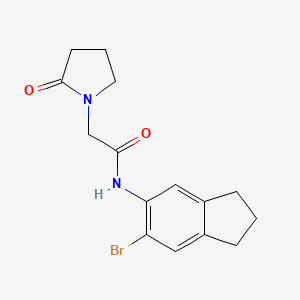![molecular formula C17H18ClN3O2 B7679587 3-chloro-2-methyl-N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]benzamide](/img/structure/B7679587.png)
3-chloro-2-methyl-N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-methyl-N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]benzamide, also known as CMOPB, is a chemical compound that has been studied for its potential use in scientific research. CMOPB is a benzamide derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 3-chloro-2-methyl-N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]benzamide involves its interaction with the dopamine transporter. This compound binds to the transporter and inhibits its ability to reuptake dopamine, leading to an increase in the levels of dopamine in the brain. This increase in dopamine levels could have therapeutic effects for neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effect on the dopamine transporter, this compound has been shown to have an effect on the levels of other neurotransmitters in the brain, including serotonin and norepinephrine. This compound has also been shown to have an effect on the activity of certain enzymes in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-2-methyl-N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]benzamide in lab experiments is its specificity for the dopamine transporter. This specificity allows researchers to study the effects of dopamine reuptake inhibition without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the safety of using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 3-chloro-2-methyl-N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]benzamide. One area of research could be the development of new compounds based on this compound that have improved specificity and safety profiles. Another area of research could be the use of this compound in animal models of neurological disorders to determine its therapeutic potential. Finally, further research is needed to determine the long-term effects of this compound on the brain and body.
Méthodes De Synthèse
The synthesis of 3-chloro-2-methyl-N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]benzamide involves several steps. First, 3-chloro-2-methylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminopropionitrile to form the corresponding amide. The resulting amide is then reacted with pyridine-3-carbaldehyde to form the final product, this compound.
Applications De Recherche Scientifique
3-chloro-2-methyl-N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This compound has been shown to inhibit the reuptake of dopamine, which could have implications for the treatment of neurological disorders such as Parkinson's disease and addiction.
Propriétés
IUPAC Name |
3-chloro-2-methyl-N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-12-14(5-2-6-15(12)18)17(23)20-9-7-16(22)21-11-13-4-3-8-19-10-13/h2-6,8,10H,7,9,11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALNDBSKTGRBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NCCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Bromofuran-2-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole](/img/structure/B7679508.png)

![2-methoxy-5-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide](/img/structure/B7679524.png)
![2-Methyl-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole](/img/structure/B7679532.png)
![3-[(4-Methoxyphenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679559.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B7679566.png)

![2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7679568.png)

![5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one](/img/structure/B7679578.png)



